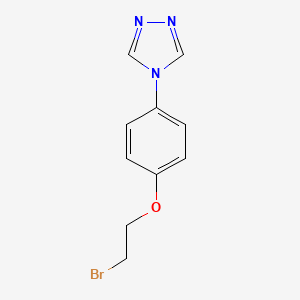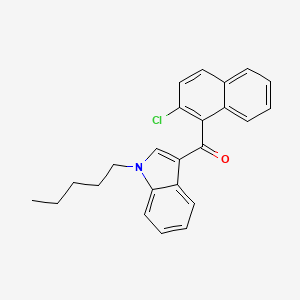
JWH 398 2-chloronaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .Physical And Chemical Properties Analysis
JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .Scientific Research Applications
Identification in Seized Drugs : Ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry are critical for analyzing synthetic cannabinoids, including JWH 398 2-chloronaphthyl isomer. These techniques are valuable in forensic drug analysis for both screening and confirmation (Marginean, Rowe, & Lurie, 2015).
Ligand Effects on Isomer Stability : Research shows that ligands significantly influence the stability of isomers. In a study on Au24(SR)20 nanoclusters, it was found that different ligands lead to varying degrees of stability in the isomers (Tang, Ouyang, Tian, & Jiang, 2015).
PMR Spectroscopic Study of Isomers : Studies on the configurations and magnitude of spin coupling constants in isomers reveal insights into their characteristics. These studies are crucial in understanding the geometric isomers (Asabe, Takitani, & Tsuzuki, 1975).
Differentiation of Synthetic Cannabinoids : Gas chromatography and mass spectrometry techniques are essential for differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids related to JWH 398 (Kohyama et al., 2017).
Mass Spectrometry Studies : High-performance liquid chromatography coupled with mass spectrometry is crucial for differentiating isomers of synthetic cannabinoids, providing valuable insights into their separation and identification (Chikumoto et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 2-chloronaphthyl isomer | |
CAS RN |
1391054-25-3 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

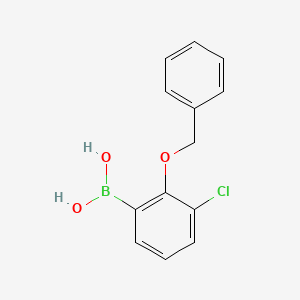
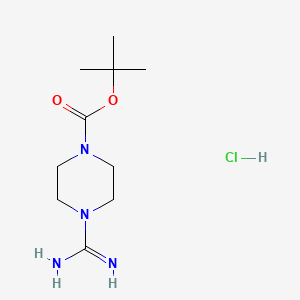
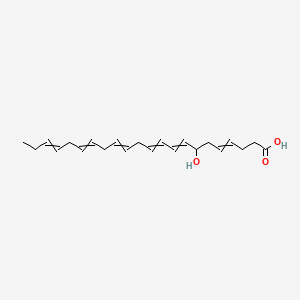
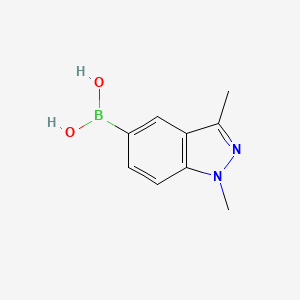
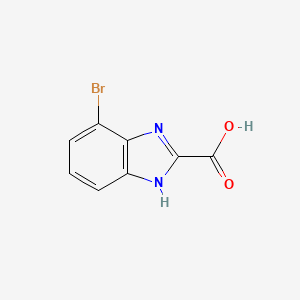
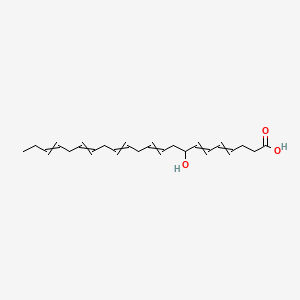
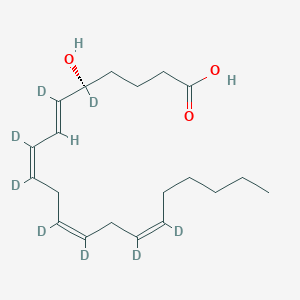
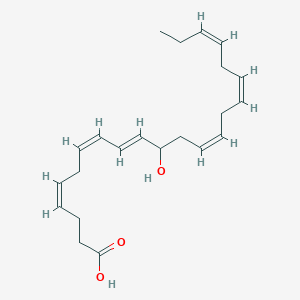

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)

